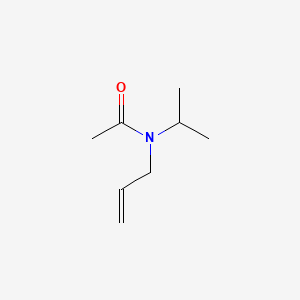

Acetamide, N-(1-methylethyl)-N-2-propenyl-

Description

Contextualization of Acetamides in Organic and Materials Chemistry

Amides are a cornerstone of organic chemistry and are of paramount importance in the chemical industry. The amide bond is a fundamental linkage in peptides and proteins, making it central to biochemistry and medicinal chemistry. In organic synthesis, amides are stable yet versatile functional groups that can be transformed into a variety of other functionalities. They are often employed as key intermediates in the synthesis of complex target molecules. google.com

In the realm of materials science, acetamide (B32628) derivatives are utilized in the formation of polymers and functional materials. For instance, N-isopropyl acrylamide (B121943) is a well-known monomer used to produce thermoresponsive polymers with applications in biomedicine. nih.govmdpi.com The properties of these materials, such as solubility and thermal behavior, can be finely tuned by the nature of the substituents on the amide nitrogen.

Structural Features and Chemical Significance of the N-Isopropyl-N-allylacetamide Moiety

The chemical behavior of N-Isopropyl-N-allylacetamide is dictated by the interplay of its constituent parts: the acetamide core, the sterically demanding isopropyl group, and the reactive allyl group.

The acetamide group itself is a planar moiety due to resonance between the nitrogen lone pair and the carbonyl group. This planarity influences the conformational preferences of the molecule. The carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors, influencing the compound's solubility and interaction with other molecules.

The N-isopropyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the molecule's reactivity, for example, by directing the approach of reagents to less hindered sites.

The N-allyl group is arguably the most significant feature in terms of chemical reactivity. The carbon-carbon double bond in the allyl group is susceptible to a variety of chemical transformations, including addition reactions and polymerization. ontosight.ai Furthermore, N-allyl amides are known to undergo rearrangement reactions, such as the aza-Claisen rearrangement, which can be a powerful tool for the synthesis of new molecular scaffolds, particularly nitrogen-containing heterocycles.

The combination of these structural elements in a single molecule makes N-Isopropyl-N-allylacetamide a potentially valuable building block in organic synthesis. The presence of the allyl group, in particular, opens up avenues for its use in the development of new polymers and functional materials. ontosight.ai

Below is a table summarizing the key structural features and their chemical significance:

| Structural Feature | Chemical Significance |

| Acetamide Core | Planar geometry, hydrogen bonding capability, chemical stability and synthetic versatility. |

| N-Isopropyl Group | Provides steric hindrance, influencing reactivity and conformational preferences. |

| N-Allyl Group | A reactive site for addition reactions, polymerizations, and rearrangements (e.g., aza-Claisen). |

Overview of Research Trajectories and Academic Relevance

Research concerning N-Isopropyl-N-allylacetamide and structurally related compounds is primarily focused on leveraging its unique reactivity for the synthesis of novel molecules and materials.

One major research trajectory involves the exploration of this compound as a monomer or cross-linking agent in polymer chemistry . The reactivity of the allyl group can be harnessed to create polymers with tailored properties. The presence of both hydrophilic (amide) and hydrophobic (isopropyl, allyl) moieties suggests potential applications in the development of amphiphilic materials. ontosight.ai

In organic synthesis , N-Isopropyl-N-allylacetamide serves as a versatile intermediate. The ability of the N-allyl group to undergo rearrangements and cyclizations is of significant academic interest for the construction of complex heterocyclic systems, which are prevalent in pharmaceuticals and natural products. Research in this area often focuses on developing new catalytic methods to control the stereochemistry of these transformations.

The pharmaceutical sciences also present a potential area of application. The acetamide scaffold is present in numerous biologically active compounds. google.comepo.orggoogle.com Research could be directed towards synthesizing derivatives of N-Isopropyl-N-allylacetamide and evaluating their biological activities, such as analgesic, anti-inflammatory, or antimicrobial properties. ontosight.ai

A summary of the primary research areas for this compound is presented in the following table:

| Research Area | Focus | Potential Applications |

| Polymer Chemistry | Utilization as a monomer or cross-linker. | Development of novel polymers, coatings, and adhesives. ontosight.ai |

| Organic Synthesis | Use as a building block for complex molecules. | Synthesis of nitrogen-containing heterocycles and other valuable organic compounds. ontosight.ai |

| Medicinal Chemistry | Exploration of biological activity. | Design of new therapeutic agents with potential analgesic, anti-inflammatory, or antimicrobial properties. ontosight.aigoogle.com |

Structure

2D Structure

Properties

IUPAC Name |

N-propan-2-yl-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5-6-9(7(2)3)8(4)10/h5,7H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGSYIINZQXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191666 | |

| Record name | Acetamide, N-(1-methylethyl)-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3829-78-5 | |

| Record name | Acetamide, N-(1-methylethyl)-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-methylethyl)-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Isopropyl N Allylacetamide and Its Derivatives

Direct Synthesis of N-Isopropyl-N-allylacetamide from Precursors

The most straightforward approach to synthesizing N-isopropyl-N-allylacetamide involves the direct coupling of an amine with a suitable acylating agent. This method, known as amidation, is a cornerstone of organic synthesis.

The formation of N-isopropyl-N-allylacetamide can be achieved by reacting N-isopropylallylamine with an activated carboxylic acid derivative, such as acetyl chloride or acetic anhydride (B1165640). The fundamental mechanism is a nucleophilic acyl substitution.

In a typical procedure, the nitrogen atom of N-isopropylallylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate is unstable and collapses, expelling the leaving group (a chloride ion in the case of acetyl chloride) to form the stable amide product. A base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to neutralize the acidic byproduct (e.g., hydrochloric acid), preventing the protonation of the starting amine and driving the reaction to completion. youtube.com

Alternatively, direct amidation using acetic acid is possible but generally requires harsh conditions or the use of coupling agents to activate the carboxylic acid. york.ac.uknih.gov Reagents like B(OCH₂CF₃)₃ can facilitate this direct coupling by activating the carboxylic acid, allowing the reaction to proceed under milder conditions. acs.org

The efficiency and yield of the direct amidation synthesis of N-isopropyl-N-allylacetamide are highly dependent on several factors, including the choice of solvent, temperature, base, and the nature of the acylating agent. Optimization of these parameters is crucial for developing a practical and scalable process. nih.gov

Key variables for optimization include:

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or toluene (B28343) are often preferred to avoid side reactions with the acylating agent. youtube.com

Temperature: Reactions involving highly reactive acylating agents like acetyl chloride are often initiated at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side-product formation, before being allowed to warm to room temperature. youtube.com

Base: The choice and stoichiometry of the base are critical. A non-nucleophilic organic base is typically used to scavenge the acid produced without competing with the primary amine nucleophile.

Acylating Agent: While acetyl chloride is highly reactive, acetic anhydride can be a milder alternative. Direct coupling with acetic acid requires specific activating agents or catalysts.

The following interactive table illustrates a hypothetical optimization study for the synthesis of N-isopropyl-N-allylacetamide from N-isopropylallylamine and acetyl chloride.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine (1.1) | 0 to 25 | 2 | 85 |

| 2 | Acetonitrile | Triethylamine (1.1) | 0 to 25 | 2 | 88 |

| 3 | Toluene | Triethylamine (1.1) | 0 to 25 | 2 | 82 |

| 4 | Dichloromethane | Pyridine (1.1) | 0 to 25 | 3 | 79 |

| 5 | Acetonitrile | None | 25 | 4 | <10 |

| 6 | Acetonitrile | Triethylamine (1.5) | 25 | 1 | 92 |

| 7 | Acetonitrile | Triethylamine (1.5) | 50 | 0.5 | 94 |

This table is illustrative and based on general principles of amidation reactions.

Novel Catalytic Approaches in N-Isopropyl-N-allylacetamide Synthesis

Recent advancements in synthetic chemistry have introduced sophisticated catalytic methods that offer milder conditions, higher efficiency, and broader functional group tolerance for amide bond formation.

Transition metals, particularly palladium, have been extensively used to catalyze the formation of C-N bonds, including amides. Palladium-catalyzed N-acylation allows for the synthesis of amides from tertiary amines and carboxylic acids via the cleavage of a C-N bond. organic-chemistry.org A plausible route for N-isopropyl-N-allylacetamide could involve the coupling of N-isopropylallylamine with a suitable acetyl source catalyzed by a palladium complex. The general mechanism often involves the in-situ activation of a carboxylic acid, which then undergoes oxidative addition to a Pd(0) catalyst, followed by reductive elimination to yield the amide product. organic-chemistry.org

Palladium catalysts are also central to the intramolecular cyclization of N-allyl propiolamides, demonstrating their utility in reactions involving the N-allyl amide moiety. researchgate.netsemanticscholar.org Such catalytic systems, often employing ligands like bipyridine or phosphines, could be adapted for intermolecular amide synthesis. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for amide synthesis. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, have proven effective for the direct amidation of carboxylic acids with a wide range of amines, including secondary amines. acs.org This method avoids the need for pre-activating the carboxylic acid to a more reactive form like an acid chloride.

Furthermore, biocatalysis offers an environmentally benign approach. Enzymes such as lipases and penicillin acylases can catalyze the formation of secondary and tertiary amides under mild, often aqueous, conditions. york.ac.uknih.gov These enzymatic methods are highly selective and operate with excellent atom economy, avoiding the toxic reagents and stoichiometric coupling agents common in traditional synthesis. york.ac.uk For example, a lipase (B570770) could facilitate the reaction between an ester of acetic acid and N-isopropylallylamine to produce the target amide. nih.gov

Stereoselective Synthesis of Enantiomeric N-Isopropyl-N-allylacetamide Analogs

While N-isopropyl-N-allylacetamide itself is an achiral molecule, the synthesis of its chiral analogs is of significant interest for applications in medicinal chemistry and materials science. Stereoselectivity can be introduced through asymmetric catalysis, typically involving transition metal complexes with chiral ligands.

Transition-metal-catalyzed asymmetric allylic substitution (AAS) is a premier method for creating chiral molecules containing an allylic group. nih.gov To synthesize a chiral analog of N-isopropyl-N-allylacetamide, one could start with a substituted, prochiral allylic substrate. A chiral palladium catalyst, for instance, can selectively catalyze the substitution of a leaving group on the allylic substrate with an isopropyl-acetamide nucleophile, leading to the formation of one enantiomer in excess. nih.govuwindsor.ca The enantioselectivity is controlled by the chiral ligand coordinated to the metal center, which creates a chiral environment around the substrate. uwindsor.ca

Another approach involves the catalytic enantioselective synthesis of N-C axially chiral amides. For instance, palladium-catalyzed N-allylation of sulfonamides bearing a sterically hindered aryl group has been shown to produce rotationally stable N-C axially chiral products with high enantioselectivity using chiral ligands like the Trost ligand. mdpi.com A similar strategy could potentially be applied to create axially chiral analogs within the N-isopropyl-N-allylacetamide family by designing appropriate precursors with restricted bond rotation.

Chemical Modifications and Derivatization Strategies of N-Isopropyl-N-allylacetamide

Functionalization of the Allyl Moiety

The allyl group, with its reactive double bond, is theoretically susceptible to a wide range of transformations. Common reactions for allyl groups in various organic compounds include epoxidation, dihydroxylation, halogenation, and hydroformylation. These modifications would introduce new functional groups, such as epoxides, diols, halides, or aldehydes, thereby creating a series of novel derivatives. However, specific examples of these transformations being performed on N-isopropyl-N-allylacetamide, including the requisite reagents, reaction conditions, and resulting yields, are not described in the available scientific literature.

Transformations at the Isopropyl Group

The isopropyl group, being a saturated alkyl substituent, is generally less reactive than the allyl moiety. Potential transformations would likely involve more strenuous reaction conditions, such as free-radical halogenation, to introduce functionality. Subsequent nucleophilic substitution reactions could then be employed to further derivatize the molecule. Research detailing such specific modifications to the isopropyl group of N-isopropyl-N-allylacetamide remains unpublished.

Reactions Involving the Amide Nitrogen

The amide functionality itself presents several possibilities for chemical modification. The nitrogen atom, while less nucleophilic than that of an amine due to resonance with the carbonyl group, can potentially undergo reactions such as N-alkylation or N-acylation under specific conditions. Furthermore, the amide bond could be subjected to hydrolysis or reduction. Hydrolysis would lead to the cleavage of the amide bond, yielding isopropylallylamine and acetic acid, while reduction would transform the amide into the corresponding amine. As with the other functional groups, documented studies specifically applying these synthetic strategies to N-isopropyl-N-allylacetamide are not available.

Spectroscopic Characterization and Advanced Structural Elucidation of N Isopropyl N Allylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of N-Isopropyl-N-allylacetamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. Due to rotational restriction around the amide C-N bond, the molecule exists as a mixture of rotamers, which can lead to the doubling of some NMR signals. The data presented represents the major rotamer.

Proton (¹H) NMR Spectral Analysis

In the ¹H NMR spectrum, each set of chemically non-equivalent protons in N-Isopropyl-N-allylacetamide generates a distinct signal. The chemical shift (δ), multiplicity, and integration of these signals provide direct information about the electronic environment and connectivity of the protons.

The spectrum is characterized by distinct regions corresponding to the N-isopropyl, N-allyl, and acetyl moieties.

Allyl Group: The vinyl protons exhibit complex splitting patterns in the downfield region (δ 5.0-6.0 ppm). The methine proton (-CH=) typically appears as a multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the adjacent methylene (B1212753) protons (N-CH₂-). The two terminal vinyl protons are diastereotopic and show distinct signals, each appearing as a doublet of doublets. The methylene protons (N-CH₂) adjacent to the nitrogen are deshielded and resonate around δ 3.9-4.1 ppm.

Isopropyl Group: The methine proton (-CH(CH₃)₂) is highly deshielded by the adjacent nitrogen and appears as a septet around δ 4.2-4.5 ppm. The six equivalent methyl protons ((CH₃)₂) appear as a doublet in the upfield region, typically around δ 1.1-1.2 ppm. msu.edu

Acetyl Group: The three protons of the acetyl methyl group (CH₃-C=O) resonate as a sharp singlet around δ 2.1 ppm, a characteristic region for acyl methyl groups.

Table 1: Predicted ¹H NMR Data for N-Isopropyl-N-allylacetamide

| Proton Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Isopropyl-CH | -CH (CH₃)₂ | 4.2 - 4.5 | Septet |

| Isopropyl-CH₃ | -CH(CH₃ )₂ | 1.1 - 1.2 | Doublet |

| Acetyl-CH₃ | CH₃ -C=O | ~2.1 | Singlet |

| Allyl-CH₂ | -N-CH₂ -CH=CH₂ | 3.9 - 4.1 | Doublet |

| Allyl-CH | -N-CH₂-CH =CH₂ | 5.7 - 5.9 | Multiplet |

| Allyl-CH₂ (cis) | -N-CH₂-CH=CH ₂ | ~5.2 | Doublet of Doublets |

Carbon-13 (¹³C) NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom, offering a clear count of the distinct carbon environments. wikipedia.org The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbon: The most downfield signal corresponds to the amide carbonyl carbon (C=O), typically found in the δ 170-175 ppm range. youtube.com

Alkenyl Carbons: The carbons of the C=C double bond appear in the alkene region, with the internal carbon (-CH=) resonating around δ 133-135 ppm and the terminal carbon (=CH₂) appearing further upfield at approximately δ 116-118 ppm. libretexts.org

Aliphatic Carbons: The carbons attached to the nitrogen atom are deshielded. The isopropyl methine carbon (-CH(CH₃)₂) is expected around δ 47-50 ppm, while the allyl methylene carbon (-CH₂-) appears around δ 50-53 ppm. The isopropyl methyl carbons resonate at δ 20-22 ppm, and the acetyl methyl carbon is found at a similar shift of δ 21-23 ppm. udel.edu

Table 2: Predicted ¹³C NMR Data for N-Isopropyl-N-allylacetamide

| Carbon Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl | -C =O | 170 - 175 |

| Allyl-CH | -CH₂-C H=CH₂ | 133 - 135 |

| Allyl-CH₂ | -CH₂-CH=C H₂ | 116 - 118 |

| Allyl-CH₂ (N-bound) | -N-C H₂- | 50 - 53 |

| Isopropyl-CH | -C H(CH₃)₂ | 47 - 50 |

| Acetyl-CH₃ | C H₃-C=O | 21 - 23 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. wikipedia.org Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons. In the allyl group, cross-peaks would connect the N-CH₂ protons to the -CH= proton, which in turn would show correlations to the terminal =CH₂ protons, confirming the entire allyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. wikipedia.orgomicsonline.org It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum (e.g., the ¹H signal at δ ~2.1 ppm will correlate to the ¹³C signal at δ ~22 ppm, assigning it as the acetyl group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which are vital for piecing together the molecular puzzle. omicsonline.orgresearchgate.net Expected key correlations include:

From the acetyl methyl protons (¹H) to the carbonyl carbon (¹³C).

From the N-bound allyl CH₂ and isopropyl CH protons (¹H) to the carbonyl carbon (¹³C).

From the isopropyl methine proton (¹H) to the isopropyl methyl carbons (¹³C), and vice-versa.

From the allyl CH₂ protons (¹H) to the two alkene carbons (¹³C).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in N-Isopropyl-N-allylacetamide.

Infrared (IR) Spectroscopy and Characteristic Absorptions

The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. As a tertiary amide, N-Isopropyl-N-allylacetamide lacks N-H bonds, simplifying the spectrum by the absence of N-H stretching and bending vibrations. spectroscopyonline.com

The most prominent feature is the strong absorption band for the amide I (C=O stretch). For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹. blogspot.com The exact position is sensitive to the electronic and steric environment. Other key absorptions include:

C=C Stretch: A moderate absorption around 1645 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the allyl group.

C-H Stretches: Aliphatic sp³ C-H stretching vibrations from the methyl and methylene groups are observed just below 3000 cm⁻¹, while the sp² C-H stretches of the vinyl group appear just above 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the tertiary amide is expected in the 1200-1020 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for N-Isopropyl-N-allylacetamide

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | =C-H (Allyl) | 3010 - 3090 | Medium |

| C-H Stretch (sp³) | C-H (Alkyl) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | N-C=O | 1630 - 1680 | Strong |

| C=C Stretch | C=C (Allyl) | ~1645 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. mdpi.com While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For N-Isopropyl-N-allylacetamide, Raman spectroscopy would be particularly useful for observing:

C=C Double Bond: The symmetric stretch of the C=C bond in the allyl group is expected to give a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum.

Amide I Band: Similar to IR, the Amide I band is also present in the Raman spectrum and provides information about the carbonyl group's environment. nih.gov

Skeletal Vibrations: The C-C and C-N skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) can provide further structural confirmation.

The non-destructive nature of the technique makes it a valuable tool for analyzing samples with minimal preparation. mdpi.com

Table of Compound Names

| Systematic Name | Common Name |

| Acetamide (B32628), N-(1-methylethyl)-N-2-propenyl- | N-Isopropyl-N-allylacetamide |

| N-methylacetamide | N-methylacetamide |

| N-allyl-N-sulfonyl ynamides | N-allyl-N-sulfonyl ynamides |

| N-isopropylacetamide | N-isopropylacetamide |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone in the analytical workflow for N-isopropyl-N-allylacetamide, enabling the determination of its molecular weight and offering clues to its structure through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam, inducing ionization and extensive fragmentation. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions. For N-isopropyl-N-allylacetamide, the molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

A primary fragmentation pathway for amides under EI conditions is α-cleavage at the carbonyl group, specifically the cleavage of the amide (N-CO) bond. unl.ptnih.gov This process would lead to the formation of a stable acylium ion. Another significant fragmentation route involves the loss of the alkyl and alkenyl substituents from the nitrogen atom. Based on the fragmentation of similar amides, a characteristic fragmentation pattern can be predicted. For instance, the EI-MS spectrum of the related compound N-isopropylacetamide shows a prominent peak at m/z 44, corresponding to the [CH3CONH2]+ fragment, and a molecular ion peak at m/z 101. massbank.jp

Table 1: Predicted Major Fragment Ions of N-Isopropyl-N-allylacetamide in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 141 | [C8H15NO]+• | Molecular Ion (M•+) |

| 126 | [C7H12NO]+ | Loss of a methyl radical (•CH3) from the isopropyl group |

| 100 | [C5H10NO]+ | Loss of the allyl radical (•C3H5) |

| 86 | [C4H8NO]+ | Loss of the isopropyl radical (•C3H7) |

| 70 | [C4H8N]+ | Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment |

| 58 | [C3H8N]+ | Isopropylamine cation |

| 43 | [C2H3O]+ | Acylium ion |

| 41 | [C3H5]+ | Allyl cation |

This table presents predicted data based on known fragmentation patterns of similar amide compounds.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation. stackexchange.comechemi.com This makes it particularly useful for confirming the molecular weight of the analyte. For N-isopropyl-N-allylacetamide, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 142, corresponding to the [C8H15NO + H]+ ion.

While ESI is a soft technique, in-source fragmentation can be induced by adjusting instrumental parameters such as the cone voltage. stackexchange.com This can lead to the cleavage of the amide bond, similar to what is observed in EI-MS, resulting in the formation of an acylium ion and a protonated amine fragment. unl.pt The propensity for amide bond fragmentation in the ESI source is tunable, allowing for a degree of structural confirmation. echemi.com

Table 2: Expected Ions in the ESI-MS Spectrum of N-Isopropyl-N-allylacetamide

| m/z | Proposed Ion | Ionization/Fragmentation |

| 142 | [M+H]+ | Protonated Molecule |

| 164 | [M+Na]+ | Sodium Adduct |

| 180 | [M+K]+ | Potassium Adduct |

| 100 | [C5H10NO]+ | In-source fragmentation (loss of allyl group) |

| 86 | [C4H8NO]+ | In-source fragmentation (loss of isopropyl group) |

This table presents expected data based on the principles of ESI-MS for amide compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is well-suited for the analysis of volatile and thermally stable compounds like N-isopropyl-N-allylacetamide. The gas chromatogram provides information on the purity of the sample, with a single peak indicating a pure compound. The retention time of this peak is a characteristic property under specific chromatographic conditions.

The mass spectrometer detector provides a mass spectrum for the eluting compound, which can be compared with library spectra for identification. A patent for the analysis of amide compounds using GC-MS highlights its utility for separating and identifying various amides. google.com

Table 3: Hypothetical GC-MS Data for N-Isopropyl-N-allylacetamide

| Parameter | Value |

| Retention Time | 8.5 min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Major MS Fragments (m/z) | 141, 126, 100, 86, 70, 58, 43, 41 |

This table presents hypothetical data based on typical GC-MS analysis of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique, particularly for analyzing less volatile compounds or complex mixtures. tandfonline.comnih.gov For N-isopropyl-N-allylacetamide, reversed-phase LC could be employed for separation, followed by ESI-MS for detection. The choice of mobile phase is crucial for achieving good chromatographic separation and efficient ionization. chromforum.org LC-MS is frequently used in pharmacokinetic studies and for the analysis of natural product extracts containing amides. nih.govnih.gov

Table 4: Hypothetical LC-MS Parameters for N-Isopropyl-N-allylacetamide Analysis

| Parameter | Condition |

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | ESI Positive Ion Mode |

| Expected [M+H]+ | m/z 142 |

This table presents hypothetical data based on standard LC-MS methods for amide analysis.

Advanced Spectroscopic Techniques for Dynamic and Conformational Studies

The structural rigidity and electronic properties of the amide bond in N-isopropyl-N-allylacetamide give rise to interesting dynamic phenomena that can be probed using advanced NMR techniques.

Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted. montana.edugac.edu In N,N-disubstituted amides, this restricted rotation can lead to the existence of distinct rotational isomers (rotamers), which may be observable as separate sets of signals in the NMR spectrum at room temperature. acs.orgnih.gov For N-isopropyl-N-allylacetamide, two primary conformers would be expected due to the arrangement of the isopropyl and allyl groups relative to the carbonyl oxygen.

A study on unsymmetrically N,N-disubstituted acetamides found that the bulkier substituent on the nitrogen atom preferentially adopts a trans position relative to the acetyl methyl group to minimize steric hindrance. acs.org In the case of N-isopropyl-N-allylacetamide, the isopropyl group is sterically bulkier than the allyl group. Therefore, the major conformer is predicted to have the isopropyl group trans to the acetyl methyl group (and cis to the carbonyl oxygen).

The chemical shifts of the protons on the isopropyl and allyl groups will be different in the two conformers. Furthermore, the through-bond scalar couplings (J-couplings) between protons provide detailed information about the molecular geometry. youtube.comlibretexts.org For instance, the coupling constants between the vinyl protons of the allyl group can confirm their cis or trans relationship. youtube.comyoutube.com The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, which is a cornerstone of conformational analysis. organicchemistrydata.orgipb.pt

Table 5: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Major Conformer of N-Isopropyl-N-allylacetamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Acetyl-CH₃ | ~2.1 | s | - |

| Isopropyl-CH | ~4.0 | sept | ~6.8 |

| Isopropyl-CH₃ | ~1.2 | d | ~6.8 |

| Allyl-NCH₂ | ~3.9 | d | ~6.0 |

| Allyl-CH= | ~5.8 | m | - |

| Allyl-=CH₂ (cis) | ~5.2 | d | ~10.0 |

| Allyl-=CH₂ (trans) | ~5.1 | d | ~17.0 |

This table presents predicted data based on typical values for similar functional groups and the expected major conformer.

Application of Quasielastic Neutron Scattering for Molecular Dynamics

Quasielastic Neutron Scattering (QENS) is a powerful technique for investigating the dynamics of molecules on a timescale of 10⁻¹² to 10⁻⁹ seconds. nih.gov This method is particularly sensitive to the incoherent scattering from hydrogen atoms, making it an ideal tool for studying the motion of hydrogen-containing organic molecules like N-isopropyl-N-allylacetamide. nih.gov The principle of QENS involves analyzing the small energy transfers that occur when neutrons scatter from a sample, which provides detailed information about various dynamic processes such as translational diffusion and rotational motions. aip.org

The dynamic structure factor, S(Q,ω), obtained from a QENS experiment, can be modeled to extract quantitative information. For instance, the geometry of the molecular motions can be elucidated from the Elastic Incoherent Structure Factor (EISF), which is the ratio of the elastic scattering intensity to the total scattering intensity. The characteristic time scales of these motions are determined from the broadening of the quasielastic component of the spectrum.

While specific QENS data for N-isopropyl-N-allylacetamide is not available in the literature, studies on similar amide-containing molecules provide insight into the expected dynamics. For example, a study on catechol in zeolite Beta revealed that the presence of hydroxyl groups, which can form hydrogen bonds, significantly hinders molecular mobility. whiterose.ac.uk Similarly, the amide group in N-isopropyl-N-allylacetamide is expected to influence its dynamics through intermolecular interactions.

A hypothetical QENS experiment on N-isopropyl-N-allylacetamide could involve measuring the spectra at various temperatures to study the temperature dependence of the molecular motions. The data could be fitted to models describing different types of motion, such as jump diffusion for translational motion or rotation on a circle for the methyl groups.

Table 1: Hypothetical Quasielastic Neutron Scattering Data for N-isopropyl-N-allylacetamide

| Temperature (K) | Diffusion Coefficient (D) (10⁻⁹ m²/s) | Mean Jump Length (Å) | Rotational Correlation Time (ps) |

|---|---|---|---|

| 280 | 0.5 | 1.2 | 5.8 |

| 300 | 1.1 | 1.5 | 3.2 |

This table presents hypothetical data based on typical values for organic molecules in QENS studies to illustrate the type of information that can be obtained.

Microwave Spectroscopy for Rotational Constants and Molecular Geometry

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. libretexts.org By measuring the frequencies of transitions between these quantized rotational states, highly accurate values for the moments of inertia and, consequently, the molecular geometry can be determined. fiveable.me For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment, which is the case for N-isopropyl-N-allylacetamide due to the polar amide group. tanta.edu.eg

The rotational spectrum of a molecule is characterized by its rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Iₐ, Iₑ, and I𝒸). fiveable.me The analysis of the rotational spectrum allows for the precise determination of these constants. From the rotational constants of the parent molecule and its isotopically substituted analogues, the bond lengths and bond angles can be calculated with high precision.

For N-isopropyl-N-allylacetamide, several conformers are expected to exist due to the rotational freedom around the C-N bond and the single bonds of the isopropyl and allyl groups. Each of these conformers would have a unique set of rotational constants and therefore a distinct rotational spectrum. High-level quantum chemical calculations are often used in conjunction with experimental microwave spectroscopy to predict the structures and rotational constants of the different conformers, aiding in the assignment of the observed spectral lines. nih.gov

While the microwave spectrum of N-isopropyl-N-allylacetamide has not been reported, studies on other amides, such as N,N-diethylacetamide, have demonstrated the power of this technique in conformational analysis. mdpi.com In that study, two distinct conformers were identified and characterized in the gas phase. mdpi.com

The analysis of a microwave spectrum can be further complicated by hyperfine splittings arising from the interaction of the nuclear quadrupole moment of the ¹⁴N nucleus with the electric field gradient at the nucleus. The analysis of these splittings provides valuable information about the electronic environment of the nitrogen atom. mdpi.com

Table 2: Computationally Predicted Rotational Constants for a Hypothetical Conformer of N-isopropyl-N-allylacetamide

| Parameter | Value |

|---|---|

| Rotational Constants (MHz) | |

| A | 2540.1 |

| B | 850.5 |

| C | 730.2 |

| Dipole Moment Components (D) | |

| µₐ | 1.2 |

| µₑ | 2.8 |

| µ𝒸 | 0.5 |

| Total Dipole Moment (D) | 3.1 |

This table presents hypothetical, computationally predicted rotational constants and dipole moment components for a plausible conformer of N-isopropyl-N-allylacetamide to illustrate the data obtained from such studies.

Computational and Theoretical Investigations of N Isopropyl N Allylacetamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations serve as powerful tools for elucidating the molecular characteristics of N-isopropyl-N-allylacetamide. These computational approaches offer in-depth understanding of the molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a prevalent computational method for examining the electronic properties of molecules. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to ascertain the optimized geometry and ground state properties of molecules like N-isopropyl-N-allylacetamide. nih.gov Such calculations can determine key properties including total energy, dipole moment, and electron density distribution, which are fundamental to understanding the molecule's polarity and chemical bonding. A comprehensive conformational search using DFT can identify numerous minima on the potential energy surface. umanitoba.ca

Table 1: Sample DFT Calculated Properties

| Property | Value |

|---|---|

| Total Energy | Varies with conformer |

| Dipole Moment | Varies with conformer |

| HOMO Energy | Typically negative (eV) |

| LUMO Energy | Typically near zero or positive (eV) |

Note: Specific values require dedicated calculations for N-isopropyl-N-allylacetamide.

For enhanced precision, ab initio methods, which are derived from the first principles of quantum mechanics without empirical data, are utilized. nasa.gov Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally intensive, yield highly accurate energetic and structural data. These high-level calculations are crucial for benchmarking results from methods like DFT and for obtaining precise values for bond lengths, bond angles, and torsional angles, which are vital for a detailed structural comprehension.

Frontier Molecular Orbital (FMO) theory is instrumental in forecasting a molecule's chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO energy correlates with the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. youtube.com

The HOMO-LUMO energy gap is a significant indicator of kinetic stability; a larger gap implies higher stability and lower reactivity. FMO analysis can predict the probable sites for electrophilic and nucleophilic attacks on N-isopropyl-N-allylacetamide, offering valuable insights into its reaction mechanisms. imperial.ac.uk The calculation of FMOs is typically performed using methods like DFT.

Table 2: Frontier Molecular Orbital Data Interpretation

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

Exploration of Potential Energy Surfaces and Isomerization Pathways

The inherent flexibility of N-isopropyl-N-allylacetamide allows for the existence of multiple conformations. Computational methods are key to exploring the molecule's potential energy surface (PES) to identify stable isomers and the energy barriers between them.

Rotation around the single bonds in N-isopropyl-N-allylacetamide leads to various conformers. Computational studies can map the PES by systematically rotating these bonds and calculating the energy at each conformation. This analysis identifies the most stable conformers and the transition states connecting them. It has been noted that rotation around the N-C(O) bond results in two conformers: s-cis and s-trans, with the s-cis conformer being more stable. nih.gov The conformational preferences are governed by a balance of subtle attractive interactions, including hyperconjugation involving the nitrogen lone pair, and repulsive steric effects. umanitoba.ca

The rotation around the amide (N-C=O) bond is a critical aspect of the conformational analysis of N-isopropyl-N-allylacetamide. nanalysis.com This rotation is characterized by a significant energy barrier due to the partial double bond character of the C-N bond arising from resonance. nanalysis.commsu.edu

Computational studies can accurately quantify this rotational barrier, which is crucial as it influences the molecule's biological activity and intermolecular interactions. rsc.org The magnitude of this barrier dictates the rate of interconversion between the different amide isomers. nanalysis.com The process of rotation involves significant structural changes, such as the pyramidalization of the nitrogen atom and an increase in the C-N bond length in the transition state. nih.govchemrxiv.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetamide (B32628), N-(1-methylethyl)-N-2-propenyl- |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers methods to predict spectroscopic properties before a compound is synthesized or to help interpret complex experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Predicting NMR chemical shifts computationally can aid in assigning experimental spectra and verifying proposed structures. nih.gov The standard approach involves:

Conformational Search: Identifying all low-energy conformations of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average over these conformers.

Geometry Optimization: Using quantum mechanical methods, typically Density Functional Theory (DFT), to find the precise geometry of each stable conformer. github.io

Chemical Shift Calculation: For each optimized conformer, the magnetic shielding tensors are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. github.io For N-Isopropyl-N-allylacetamide, this process would yield predicted ¹H and ¹³C chemical shifts for every unique atom in the molecule.

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

(Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar functional groups.)

| Carbon Atom | Predicted Chemical Shift (ppm) - DFT/GIAO | Typical Experimental Range (ppm) |

|---|---|---|

| Carbonyl (C=O) | 172.5 | 170-175 |

| Allyl CH= | 133.8 | 130-135 |

| Allyl =CH₂ | 116.2 | 115-120 |

| Isopropyl CH | 48.9 | 45-50 |

| Acetyl CH₃ | 21.1 | 20-25 |

| Isopropyl CH₃ | 20.5 | 19-23 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulation of these spectra is essential for assigning specific absorption bands to molecular motions. nih.gov

There are two main computational approaches: nih.gov

Static (Harmonic) Approach: This method calculates the vibrational frequencies at the minimum energy geometry. It treats the vibrations as simple harmonic oscillators. While computationally efficient, it neglects temperature effects and anharmonicity (the deviation from ideal harmonic motion), often leading to a systematic overestimation of frequencies.

Dynamic (Anharmonic) Approach: This method uses first-principles molecular dynamics (FPMD) simulations, where the forces on the atoms are calculated quantum mechanically "on the fly." uzh.ch The vibrational spectrum is then obtained from the Fourier transform of the dipole moment autocorrelation function (for IR) or the polarizability autocorrelation function (for Raman). This approach naturally includes temperature and anharmonic effects, providing a more realistic spectrum, especially for complex systems with significant intermolecular interactions. uzh.ch

For N-Isopropyl-N-allylacetamide, a simulated IR spectrum would show characteristic peaks for the C=O stretch (typically a very strong band around 1650 cm⁻¹), C-N stretch, and various C-H bending and stretching modes from the alkyl and alkenyl groups.

Thermochemical Analysis and Bond Dissociation Energies

Thermochemical analysis provides fundamental data on the stability and reactivity of a molecule. A key parameter is the Bond Dissociation Energy (BDE), which is the enthalpy change required to break a specific bond homolytically (forming two radicals). BDEs are crucial for understanding reaction mechanisms, thermal stability, and radical chemistry.

These values are often calculated using high-level quantum chemical methods, such as composite methods like CBS-QB3, which are designed to yield highly accurate energies. mdpi.com For N-Isopropyl-N-allylacetamide, the BDEs for various C-H and C-N bonds would be of primary interest. By analogy with similar amides like N-methyl acetamide, we can predict the relative strengths of different bonds. mdpi.comresearchgate.net

C-H Bonds: The C-H bonds on the allyl group adjacent to the double bond (allylic position) are expected to be the weakest due to the resonance stabilization of the resulting allyl radical. The C-H bond on the isopropyl group (a tertiary carbon) would be next, followed by the stronger C-H bonds on the methyl groups.

C-N Bonds: The C-N bonds of the amide are quite strong due to partial double bond character. The N-allyl and N-isopropyl bonds will have BDEs influenced by the stability of the allyl and isopropyl radicals that would be formed upon cleavage.

Table 3: Estimated Bond Dissociation Energies (BDEs) for N-Isopropyl-N-allylacetamide

(Note: Values are estimated based on data for analogous bonds in similar molecules like acetamide and N-methyl acetamide. mdpi.com)

| Bond | Molecular Location | Estimated BDE (kcal/mol) | Reason for Strength/Weakness |

|---|---|---|---|

| C-H | Allylic (N-CH₂-CH=CH₂) | ~85-88 | Resonance stabilization of the resulting allyl radical. |

| C-H | Isopropyl (tertiary) | ~95-98 | Stability of the tertiary radical. |

| C-H | Acetyl (primary) | ~99-101 | Standard primary C-H bond adjacent to a carbonyl. mdpi.com |

| N-C | N-Allyl | ~70-75 | Weakened by the formation of a stable allyl radical. |

| C-N | Amide (Acetyl-N) | >100 | Partial double bond character of the amide bond. |

Reactivity Studies and Mechanistic Insights of N Isopropyl N Allylacetamide

Reactions Involving the Amide Functional Group

The amide bond in N-isopropyl-N-allylacetamide is characterized by delocalization of the nitrogen lone pair into the carbonyl group, resulting in significant double-bond character and restricted rotation. This electronic feature governs its reactivity, particularly in hydrolysis and substitution reactions.

The hydrolysis of amides to their constituent carboxylic acids and amines is a well-studied transformation, though one that typically requires forceful conditions due to the stability of the amide bond. The mechanism is dependent on the pH of the medium. psu.edu

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and subsequent elimination of the amine.

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate. The expulsion of the amide anion is difficult, as it is a poor leaving group. Therefore, the reverse reaction, regenerating the starting amide, is often thermodynamically favored. researchgate.net For tertiary amides like N-isopropyl-N-allylacetamide, vigorous alkaline conditions, such as using potassium hydroxide in a high-boiling solvent, are often necessary to drive the reaction to completion. researchgate.net A milder protocol using sodium hydroxide in a methanol/dichloromethane (B109758) mixture at room temperature or under reflux has also been developed for the hydrolysis of secondary and tertiary amides. researchgate.net

A study on N-methylacetamide in high-temperature water suggests the reaction is first-order with respect to both the amide and water, likely proceeding through an SN2 mechanism where water acts as the nucleophile. psu.edu This provides a model for understanding the solvolysis of N-isopropyl-N-allylacetamide under similar neutral, high-temperature conditions.

Table 1: Comparison of Amide Hydrolysis Conditions

| Condition | Mechanism Initiator | Key Intermediate | Leaving Group | General Rate |

|---|---|---|---|---|

| Acidic | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | Neutral amine (R₂NH) | Slow to moderate |

| Basic | Nucleophilic attack by OH⁻ | Tetrahedral intermediate | Amide anion (R₂N⁻) | Generally slow; requires heat |

Direct N-substitution on a pre-formed tertiary amide like N-isopropyl-N-allylacetamide is generally not feasible due to the stability of the C-N bond. Derivatization typically involves cleavage of an N-substituent or the entire acyl group, followed by reaction with a new electrophile.

However, the general principles of amide alkylation provide insight into the reactivity of the nitrogen center. Amides are weak bases, and protonation or alkylation usually occurs at the carbonyl oxygen atom first, forming an O-substituted imidate ester. researchgate.net These intermediates can sometimes rearrange to the N-substituted product, particularly with heating. Direct substitution on the nitrogen atom is less common and typically requires the formation of the amide anion under strongly basic conditions or reaction with highly reactive electrophiles. researchgate.net

For N-isopropyl-N-allylacetamide, derivatization would more practically involve hydrolysis to yield N-isopropylallylamine, which could then be acylated with a different acid chloride or anhydride (B1165640) to generate a new N-substituted amide.

Chemical Transformations at the N-Allyl Moiety

The N-allyl group provides a versatile reaction site, primarily through the reactivity of its carbon-carbon double bond. This allows for a wide array of transformations, including additions, polymerizations, and transition-metal-catalyzed reactions.

The double bond of the allyl group can undergo electrophilic addition reactions. In this reaction, an electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).

Common electrophilic additions include:

Halogenation: Reaction with halogens like Br₂ or Cl₂ leads to the formation of a dihalogenated product.

Hydrohalogenation: Addition of hydrogen halides (H-X) follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.

Hydration: Acid-catalyzed addition of water results in the formation of an alcohol.

The amide group is electron-withdrawing, which deactivates the adjacent double bond towards electrophilic attack compared to a simple alkene. Despite this, these reactions can typically be achieved, although they may require more forcing conditions. The regioselectivity of the addition is influenced by both electronic and steric effects of the N-isopropylacetamide group.

Table 2: Representative Electrophilic Addition Reactions

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Product Type |

|---|---|---|---|

| Br₂ | Br⁺ (from polarized Br-Br) | Br⁻ | Vicinal dibromide |

| HCl | H⁺ | Cl⁻ | Halohydrin (Markovnikov) |

| H₂O/H⁺ | H⁺ | H₂O | Alcohol (Markovnikov) |

The allyl group is known to participate in radical reactions. The polymerization of N-allyl amides, such as N-allylacetamide, has been documented and proceeds via a radical chain mechanism. documentsdelivered.comacs.org This process involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals. libretexts.org

Propagation: The initiator radical adds to the double bond of the N-allyl moiety of N-isopropyl-N-allylacetamide, creating a new carbon-centered radical. This radical then adds to another monomer molecule, propagating the polymer chain.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions. libretexts.org

The polymerization of allyl monomers can be complicated by degradative chain transfer, where a hydrogen atom is abstracted from the allylic position. However, N-allyl amides have been successfully homopolymerized. acs.org The resulting polymer would feature a polyethylene (B3416737) backbone with pending N-isopropylacetamide side chains.

The development of robust, functional-group-tolerant catalysts has made olefin metathesis a powerful tool in synthesis. organic-chemistry.org The allyl group of N-isopropyl-N-allylacetamide can participate in several types of metathesis reactions, as amide functionalities are well-tolerated by modern Grubbs and Schrock catalysts. nih.gov

Cross-Metathesis (CM): Reaction with another olefin in the presence of a catalyst (e.g., a Grubbs catalyst) results in the exchange of alkylidene fragments. nih.gov This can be used to introduce new functional groups onto the allyl chain.

Ring-Closing Metathesis (RCM): If a second double bond is present within the molecule, an intramolecular RCM reaction can form a cyclic structure, driven by the release of a small, volatile alkene like ethylene (B1197577). harvard.edu

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to N-isopropyl-N-allylacetamide itself, if it were to react with a strained cyclic olefin like norbornene, it could act as a chain-transfer agent in a ROMP reaction. wikipedia.org

Table 3: Types of Olefin Metathesis Applicable to the N-Allyl Group

| Metathesis Type | Reaction Partner(s) | Resulting Structure | Driving Force |

|---|---|---|---|

| Cross-Metathesis | A different terminal alkene (R-CH=CH₂) | Scrambled alkene products | Statistical distribution or removal of a volatile product |

| Ring-Closing Metathesis | A second internal double bond | A nitrogen-containing heterocycle | Formation of a stable ring and loss of ethylene |

Furthermore, the allyl group can participate in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. thieme.de For instance, in a Heck-type reaction, the double bond could couple with an aryl or vinyl halide. Direct cross-coupling of allylic systems, such as allylic alcohols with boronic acids, has been achieved with palladium catalysts, suggesting that similar transformations could be developed for N-allyl amides. rsc.org

Reactivity of the Isopropyl Substituent

The reactivity of N-isopropyl-N-allylacetamide is significantly influenced by the electronic and steric properties of its substituents. The isopropyl group, -CH(CH₃)₂, attached to the nitrogen atom, primarily imparts steric hindrance and provides a potential site for hydrogen abstraction reactions.

Steric hindrance is a crucial factor in determining the accessibility of the amide's carbonyl group to nucleophiles. Compared to a less bulky N-methyl or N-ethyl group, the branched structure of the isopropyl group partially shields the nitrogen and the adjacent carbonyl carbon. This increased steric bulk can decrease the rates of reactions such as hydrolysis or other nucleophilic acyl substitution reactions. solubilityofthings.comrsc.org The approach of a nucleophile to the electrophilic carbonyl carbon is more restricted, which can lead to a higher activation energy for the formation of the tetrahedral intermediate compared to less hindered amides. researchgate.netacs.org In reactions involving amide bond formation, steric hindrance from both the amine and the carboxylic acid can significantly impede the process, often requiring specialized coupling agents or harsher conditions to proceed efficiently. rsc.orgresearchgate.net

Beyond steric effects, the isopropyl group's methine hydrogen (the hydrogen attached to the tertiary carbon) is a potential site for radical abstraction. The C-H bond at a tertiary carbon is generally weaker than those at secondary or primary carbons, making it more susceptible to attack by radicals. Direct ab initio dynamics studies on the isopropyl radical have shown specific pathways for hydrogen abstraction. nih.gov In the context of N-isopropyl-N-allylacetamide, reactions initiated by radical species could lead to the formation of a tertiary radical centered on the isopropyl group. This intermediate could then undergo various subsequent reactions, such as cross-linking or oxidation, depending on the reaction environment.

The following table summarizes the expected influence of the isopropyl group on various reaction types, based on established chemical principles.

| Reaction Type | Effect of Isopropyl Group | Anticipated Outcome |

|---|---|---|

| Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Steric Hindrance | Decreased reaction rate compared to less substituted amides (e.g., N-methyl-N-allylacetamide). |

| Radical-Initiated Reactions | Provides a reactive C-H bond (methine) | Preferential hydrogen abstraction from the tertiary carbon of the isopropyl group. |

| N-Dealkylation | Steric Bulk / C-N Bond Strength | Cleavage of the N-isopropyl bond may be slower than N-methyl but faster than N-tert-butyl groups in certain catalytic systems. nih.gov |

Elucidation of Reaction Kinetics and Mechanistic Pathways

Kinetic Studies of N-Isopropyl-N-allylacetamide Transformations

Kinetic studies are essential for understanding the rate at which N-isopropyl-N-allylacetamide undergoes chemical transformations and the factors that influence this rate. Such studies typically involve monitoring the concentration of the reactant or a product over time under controlled conditions (e.g., constant temperature, pH, and initial reactant concentrations).

A common transformation studied for amides is hydrolysis, which can be catalyzed by acid or base. libretexts.org For N-isopropyl-N-allylacetamide, a kinetic experiment for acid-catalyzed hydrolysis would involve dissolving the amide in an acidic aqueous solution and periodically measuring its concentration using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

By conducting a series of experiments where the initial concentrations of the reactants (the amide and the acid catalyst) are systematically varied, one can determine the relationship between concentration and reaction rate. For example, one set of experiments might vary the initial concentration of N-isopropyl-N-allylacetamide while keeping the acid concentration constant, and another set would vary the acid concentration while keeping the amide concentration constant.

The hypothetical data below illustrates the results from such a kinetic study on the acid-catalyzed hydrolysis of N-isopropyl-N-allylacetamide. The initial rate is measured at the beginning of the reaction where the change in concentration is approximately linear with time.

| Experiment | Initial [Amide] (mol/L) | Initial [H⁺] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁶ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁶ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁶ |

Derivation of Rate Laws and Identification of Rate-Determining Steps

The data from kinetic studies are used to derive the rate law for the reaction, which is a mathematical expression that describes how the reaction rate depends on the concentration of each reactant. The general form of a rate law is:

Rate = k [Reactant 1]ⁿ [Reactant 2]ᵐ

where k is the rate constant, and n and m are the reaction orders with respect to each reactant. These orders must be determined experimentally. viu.ca

Using the hypothetical data from the table above:

Comparing Experiments 1 and 2: The concentration of the amide is doubled from 0.10 M to 0.20 M, while [H⁺] is held constant. The initial rate also doubles (from 1.5 x 10⁻⁶ to 3.0 x 10⁻⁶ mol/L·s). This indicates that the reaction is first order with respect to the amide (n=1).

Comparing Experiments 1 and 3: The concentration of H⁺ is doubled from 0.10 M to 0.20 M, while the amide concentration is held constant. The initial rate also doubles (from 1.5 x 10⁻⁶ to 3.0 x 10⁻⁶ mol/L·s). This indicates that the reaction is first order with respect to the acid catalyst (m=1).

Therefore, the derived rate law for the acid-catalyzed hydrolysis of N-isopropyl-N-allylacetamide would be:

Rate = k [N-isopropyl-N-allylacetamide]¹ [H⁺]¹

The rate-determining step is the slowest step in a multi-step reaction mechanism and has the highest energy transition state. For the acid-catalyzed hydrolysis of amides, the mechanism typically involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate is often the rate-determining step. Given the steric hindrance from the isopropyl group, the nucleophilic attack by water could plausibly be the rate-determining step for this specific amide. researchgate.net

Computational Validation of Proposed Mechanisms

Computational chemistry provides powerful tools to validate proposed reaction mechanisms and gain deeper insight into transition states and reaction pathways. rsc.org Density Functional Theory (DFT) is a common method used to model these reactions. nih.govresearchgate.net For N-isopropyl-N-allylacetamide, a computational study would involve modeling the proposed pathway for a reaction like hydrolysis.

The process would include:

Proposing a Mechanism: A stepwise mechanism, such as acid-catalyzed hydrolysis, is proposed. This includes all reactants, intermediates, transition states, and products.

Geometry Optimization: The three-dimensional structures of all species in the proposed mechanism are calculated to find their lowest energy conformations.

Energy Calculations: The potential energy of each optimized structure is calculated. Transition states are identified as saddle points on the potential energy surface.

Reaction Pathway Mapping: By connecting the reactants, transition states, intermediates, and products, a potential energy profile for the entire reaction can be constructed. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) can be compared with experimental values obtained from kinetic studies.

The following table presents hypothetical data from a DFT study (e.g., using the B3LYP functional) on the key steps of acid-catalyzed hydrolysis of N-isopropyl-N-allylacetamide, validating that the breakdown of the tetrahedral intermediate is the rate-determining step.

| Reaction Step | Species | Calculated Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| 1 | Reactants + H⁺ | 0.0 | Baseline energy of starting materials. |

| 2 | O-Protonated Amide | -45.2 | Stable protonated intermediate. |

| 3 | TS1 (Water Attack) | +75.3 | Transition state for formation of tetrahedral intermediate. |

| 4 | Tetrahedral Intermediate | +12.5 | Metastable intermediate. |

| 5 | TS2 (C-N Bond Cleavage) | +98.6 | Highest energy transition state (Rate-Determining Step). |

| 6 | Products | -20.1 | Final energy of products (carboxylic acid and protonated amine). |

This computational result would support the experimental kinetic data by identifying the step with the highest energy barrier (TS2), confirming it as the rate-determining step of the reaction.

Environmental Fate and Degradation Mechanisms of N Isopropyl N Allylacetamide

Photolytic Degradation Pathways under Environmental Conditions

Direct photolysis of N-Isopropyl-N-allylacetamide in aqueous environments or on soil surfaces is not considered a primary degradation pathway. The molecule does not possess significant chromophores that absorb sunlight at wavelengths typically found in the troposphere (>290 nm). Therefore, its breakdown due to direct absorption of solar radiation is expected to be minimal. However, indirect photolytic processes, mediated by photosensitizing agents naturally present in the environment, such as humic acids, could potentially contribute to its degradation, although specific studies on this compound are lacking.

Hydrolytic Stability and Formation of By-products

N-Isopropyl-N-allylacetamide is an amide, a class of compounds that can undergo hydrolysis to yield a carboxylic acid and an amine. In the case of N-Isopropyl-N-allylacetamide, hydrolysis would break the amide bond to form acetic acid and N-isopropylallylamine.

The rate of hydrolysis is highly dependent on pH and temperature. Under neutral environmental conditions (pH 7), the hydrolysis of amides is generally a slow process. However, the rate can be significantly accelerated under acidic or alkaline conditions.

Table 1: Potential Hydrolytic Degradation Products of N-Isopropyl-N-allylacetamide

| Precursor Compound | Degradation Process | Potential By-products |

| N-Isopropyl-N-allylacetamide | Hydrolysis | Acetic acid, N-isopropylallylamine |

Note: The rate of formation of these by-products is dependent on environmental pH and temperature.

Oxidative Degradation Mechanisms in Aquatic and Atmospheric Environments

Oxidative processes are likely to be the most significant abiotic degradation pathways for N-Isopropyl-N-allylacetamide in both aquatic and atmospheric environments. These reactions are primarily driven by reactive oxygen species (ROS).

Role of Hydroxyl Radicals and Other Oxidants

The hydroxyl radical (•OH) is a highly reactive and non-selective oxidant that plays a crucial role in the degradation of organic compounds in the atmosphere and in sunlit surface waters. The reaction of •OH with N-Isopropyl-N-allylacetamide is expected to be rapid and to initiate a cascade of degradation reactions. The primary sites of •OH attack are the allylic C-H bonds and the C-H bonds adjacent to the nitrogen atom and the carbonyl group, due to their lower bond dissociation energies. Other oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃•), may also contribute to its degradation, particularly in the atmosphere at night.

Formation of Oxidative Degradation Products

The initial reaction with hydroxyl radicals can lead to the formation of various transient radical intermediates. These intermediates can then react further with molecular oxygen to form peroxy radicals, which can subsequently undergo a variety of reactions, including cyclization, rearrangement, and fragmentation. This complex series of reactions is expected to lead to the formation of a mixture of smaller, more oxidized compounds.

Table 2: Predicted Initial Oxidative Degradation Products of N-Isopropyl-N-allylacetamide

| Initial Reactant | Oxidant | Predicted Primary Degradation Products |

| N-Isopropyl-N-allylacetamide | Hydroxyl Radical (•OH) | Hydroxylated derivatives, Carbonyl compounds (aldehydes, ketones), Smaller organic acids and amides |

Biotransformation Pathways in Microbial Systems

The biodegradation of N-Isopropyl-N-allylacetamide by microorganisms in soil and water is another important environmental fate process. Microbes can utilize the compound as a source of carbon and nitrogen, breaking it down through enzymatic reactions. The primary mechanism of microbial degradation is expected to involve the hydrolysis of the amide bond by amidase enzymes, leading to the formation of acetic acid and N-isopropylallylamine. These initial products can then be further metabolized by microbial communities. The rate and extent of biodegradation will depend on various environmental factors, including the microbial population, temperature, pH, and the availability of other nutrients.

Computational Modeling of Environmental Degradation Pathways and Products

In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the environmental fate of N-Isopropyl-N-allylacetamide. Quantitative Structure-Activity Relationship (QSAR) models and other computational chemistry methods can be used to estimate key environmental parameters such as its atmospheric lifetime with respect to reaction with hydroxyl radicals, its potential for hydrolysis, and its susceptibility to biodegradation. These models can also help to predict the likely degradation products, guiding future experimental studies and risk assessments. For instance, modeling can help identify the most probable sites of hydroxyl radical attack and predict the subsequent fragmentation patterns of the molecule.

Advanced Applications and Research Frontiers in Chemical Science

Role in Polymer Chemistry and Advanced Material Synthesis

The incorporation of N-Isopropyl-N-allylacetamide into polymeric structures offers a pathway to materials with tailored properties. The allyl functionality serves as a key reactive handle for polymerization and modification, while the N-isopropyl group can influence the physical and chemical characteristics of the resulting material.

Monomer in Specialty Polymer Production

N-Isopropyl-N-allylacetamide can function as a monomer in the synthesis of specialty polymers. The presence of the allyl group allows it to participate in polymerization reactions, although it is recognized that allyl monomers can exhibit complex polymerization kinetics, including degradative chain transfer. researchgate.net However, in copolymerization with other vinyl monomers, it can be used to introduce specific functionalities into the polymer backbone. researchgate.net These functionalities can be leveraged to create polymers with unique properties, such as altered solubility, thermal stability, or adhesive characteristics. researchgate.net

The synthesis of functional polyamides, for instance, has been achieved through the polymerization of monomers containing allyloxy groups. researchgate.net This suggests that N-Isopropyl-N-allylacetamide could be a valuable comonomer in the production of specialty polyamides or other polymer systems where the introduction of a reactive pendant group is desired for subsequent cross-linking or functionalization.

A hypothetical copolymerization reaction involving N-Isopropyl-N-allylacetamide is presented in the table below, illustrating its potential role in creating functional polymers.

| Monomer 1 | Monomer 2 | Resulting Copolymer Segment | Potential Application of Copolymer |

| N-Isopropyl-N-allylacetamide | Styrene | -(CH(C₆H₅)-CH₂)-(CH(CH₂-N(i-Pr)C(O)CH₃)-CH₂)- | Thermoplastics with modifiable surface properties |

| N-Isopropyl-N-allylacetamide | Methyl Acrylate | -(CH(COOCH₃)-CH₂)-(CH(CH₂-N(i-Pr)C(O)CH₃)-CH₂)- | Adhesives with cross-linking capabilities |

Modifying Agent for Material Properties

Beyond its role as a monomer, N-Isopropyl-N-allylacetamide can be employed as a modifying agent for the surfaces of existing polymers. The technique of graft polymerization allows for the covalent attachment of this molecule onto a polymer substrate, thereby altering its surface properties. nih.govnih.gov For example, grafting N-Isopropyl-N-allylacetamide onto a hydrophilic polymer could introduce hydrophobic domains, affecting the material's interaction with aqueous environments. nih.gov

This surface modification can be particularly useful in the development of biomaterials, where controlling protein adsorption and cell adhesion is crucial. nih.gov The introduction of the N-isopropylacetamide moiety could influence the surface energy and wettability of a material, making it more suitable for specific biomedical applications. mdpi.com

The following table outlines potential surface modifications and their resulting property changes.

| Substrate Polymer | Modification Method | Modified Surface Functionality | Potential Change in Material Property |

| Poly(vinyl alcohol) | Radical graft polymerization | Pendant N-isopropylacetamide groups | Increased surface hydrophobicity, altered biocompatibility |

| Polyethylene (B3416737) terephthalate | Plasma-induced grafting | N-allyl-N-isopropylacetamide surface layer | Enhanced adhesion for coatings, modified barrier properties |

Component in Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are emerging as a class of green solvents with a wide range of applications. nih.gov They are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). nih.gov Amides are known to act as effective HBDs in the formation of DESs. nih.gov While specific research on the use of N-Isopropyl-N-allylacetamide in DESs is not yet prevalent, its amide structure suggests its potential as a component in novel DES formulations.

The combination of its amide functionality with the allyl and isopropyl groups could lead to DESs with unique solvation properties. youtube.com These tailored solvents could find applications in biocatalysis, organic synthesis, and materials processing. youtube.com Further research is warranted to explore the potential of N-Isopropyl-N-allylacetamide in this innovative area of green chemistry.

N-Isopropyl-N-allylacetamide as a Key Intermediate in Organic Synthesis

The reactivity of the allyl group and the structural influence of the amide moiety make N-Isopropyl-N-allylacetamide a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing cyclic compounds.

Building Block for Nitrogen-Containing Heterocycles